N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16309444
Molecular Formula: C18H18ClN3O2S2
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN3O2S2 |
|---|---|
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H18ClN3O2S2/c1-9-5-6-12(19)7-13(9)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23) |
| Standard InChI Key | LJMAKCDQGLTMBM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Introduction
N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential in pharmaceutical applications. It features a thieno[2,3-d]pyrimidine moiety linked to an acetamide group, which may contribute to its biological activity. The presence of chloro and methyl substituents on the aromatic ring enhances its chemical properties and potential efficacy in medicinal chemistry.
Synthesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time to ensure high yields and purity of the final product.
Potential Applications
This compound has potential applications in medicinal chemistry due to its complex structure, which may interact with specific biological targets such as enzymes or receptors. Studies exploring binding affinities and biological assays would provide quantitative data on its efficacy.
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound. These methods help in identifying the molecular structure and ensuring that the synthesized compound meets the required standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume